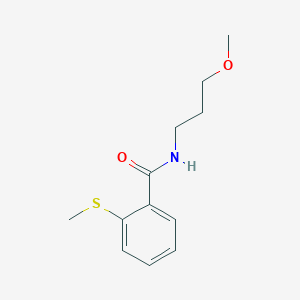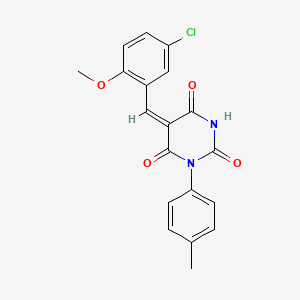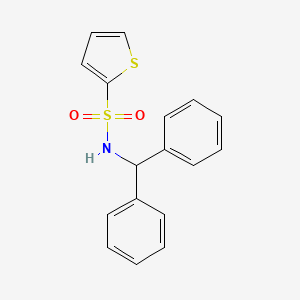![molecular formula C12H12N4O3S B4625159 methyl [(8-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl)thio]acetate](/img/structure/B4625159.png)
methyl [(8-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl)thio]acetate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves convenient methods, such as the azide and DCC coupling methods, to produce a variety of derivatives. For example, the synthesis of 1-substituted-4-methyl-5-oxo [1,2,4]triazolo[4,3-a]quinazolines demonstrates the versatility and efficiency of these synthesis methods in creating complex quinazoline derivatives with potential antihistamine activities (Fathalla, Rayes, & Ali, 2007).
Molecular Structure Analysis
The molecular structure of these compounds is often elucidated using various spectroscopic techniques, including FTIR, 1H-NMR, 13C-NMR, and mass spectroscopy. These techniques provide detailed insights into the compound's structure, such as the regioselectivity of electrophilic attacks and the formation of S-substituted and N2-acyl derivatives, as demonstrated in studies on similar triazoloquinazolin derivatives (Fathalla, Čajan, & Pazdera, 2000).
Chemical Reactions and Properties
Chemical reactions involving this compound are diverse, including reactions with alkyl and aryl halides, acyl halides, and various condensation reactions. These reactions result in a wide range of derivatives with different substituents, demonstrating the compound's chemical versatility. For instance, the base-catalyzed condensation of methyl 2-isothiocyanatobenzoate with thiosemicarbazides leads to novel fused mesoionic compounds, indicating the compound's reactivity and potential for creating new chemical entities (Kovalenko, Drushlyak, & Mariutsa, 2020).
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds One major application of this compound is in the convenient synthesis of various heterocyclic compounds. Fathalla et al. (2007) developed a new synthesis method for methyl-2-(2-(4,5-dihydro-4-methyl-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-1-yl-thio)acetamido and propanamido alkanoate, which could exhibit non-sedative H1-antihistamine activities. These compounds were characterized using elemental analysis, IR, mass, and NMR data, suggesting their potential in medicinal chemistry applications Fathalla, S. E. Rayes, & I. Ali, 2007.
Novel Synthetic Pathways Another area of application is the development of novel synthetic pathways for the preparation of triazoloquinazolinone derivatives. A study demonstrated the base-catalyzed condensation of methyl 2-isothiocyanatobenzoate with thiosemicarbazides, leading to the synthesis of novel 1-substituted-5-thioxo-5,6-dihydro-[1,2,4]triazolo[1,5-c]quinazolin-1-ium-2-thiolates. This process involves intermediate N-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)thioureas, followed by cyclization with the elimination of the oxygen atom as water Kovalenko, O. G. Drushlyak, & I. Mariutsa, 2020.
Chemical Characterization and Reactions In addition to synthesis, these compounds are extensively characterized to understand their chemical properties and potential reactions. For example, the study of regioselectivity of electrophilic attack on 4-methyl-1-thioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazolin-5-one highlighted the reaction specificity with different electrophiles, providing insights into the chemical behavior and potential applications of these heterocyclic compounds Fathalla, M. Čajan, & P. Pazdera, 2000.
Antibacterial and Antifungal Activities Research into the biological activities of triazoloquinazolinone derivatives and related compounds has also been conducted. A study synthesized a series of 2-pyrazolines and pyrazole derivatives, evaluating their antibacterial and antifungal activities against various organisms. This research provides a foundation for further exploration of these compounds in pharmaceutical applications, highlighting the potential of methyl [(8-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl)thio]acetate derivatives as bioactive molecules Hassan, 2013.
Propriétés
IUPAC Name |
methyl 2-[(8-oxo-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-2-yl)sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3S/c1-19-10(18)6-20-12-14-11-13-8-3-2-4-9(17)7(8)5-16(11)15-12/h5H,2-4,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVINRYCGSVQKGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NN2C=C3C(=NC2=N1)CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl [(8-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl)sulfanyl]acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(3-methoxyphenyl)pyridine](/img/structure/B4625085.png)
![methyl 4-(3-chlorobenzylidene)-1-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4625090.png)

![2-bromo-4-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}-6-ethoxyphenyl acetate](/img/structure/B4625124.png)
![N-(4-bromophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4625128.png)

![N-(4-chlorophenyl)-N'-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B4625137.png)
![N-cyclohexyl-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide](/img/structure/B4625151.png)
![1-(2-furyl)-3-[(4-phenoxyphenyl)amino]-2-propen-1-one](/img/structure/B4625167.png)
![2,2,3,3-tetrafluoropropyl 5-[(3-fluorophenyl)amino]-5-oxopentanoate](/img/structure/B4625178.png)
![2-(2,2-dimethylpropanoyl)-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylonitrile](/img/structure/B4625183.png)

![N-3-isoxazolyl-N'-[3-(methylthio)phenyl]urea](/img/structure/B4625202.png)